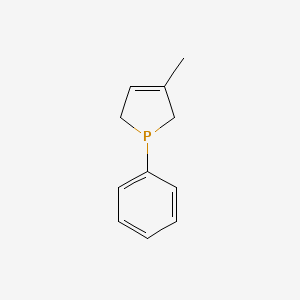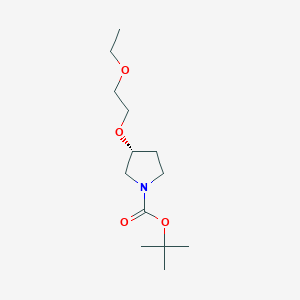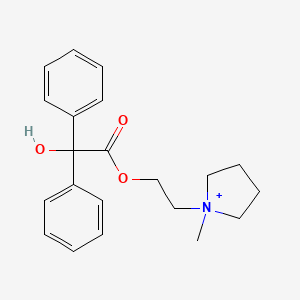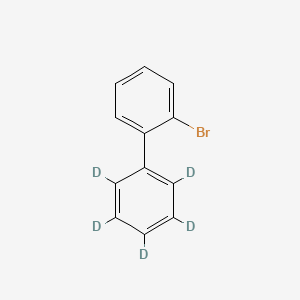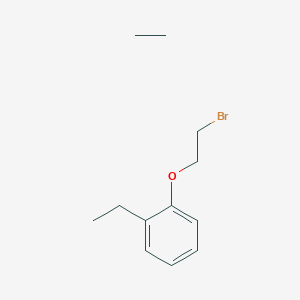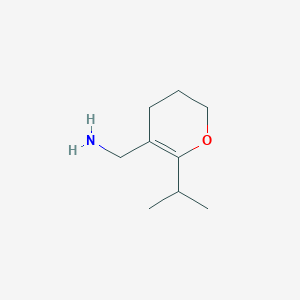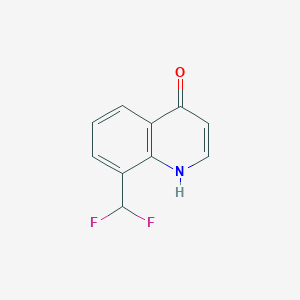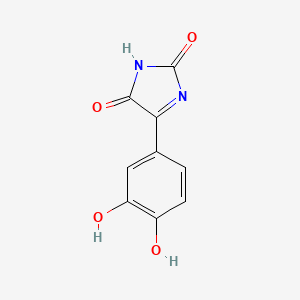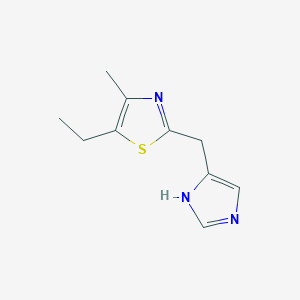
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a subsequent reaction involving an appropriate imidazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiazole ring can interact with various biological receptors, influencing signal transduction pathways. These interactions can lead to the modulation of enzyme activity or receptor function, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with similar nitrogen-containing ring structure.
Thiazole: A simpler sulfur- and nitrogen-containing ring structure.
Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activity.
Uniqueness
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to simpler imidazole or thiazole compounds.
Propiedades
Fórmula molecular |
C10H13N3S |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
5-ethyl-2-(1H-imidazol-5-ylmethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H13N3S/c1-3-9-7(2)13-10(14-9)4-8-5-11-6-12-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
FDTWOCAFXMIOCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)CC2=CN=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


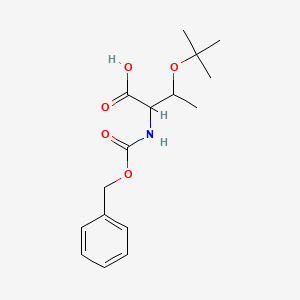
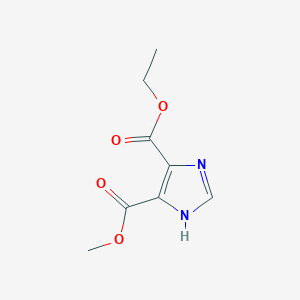
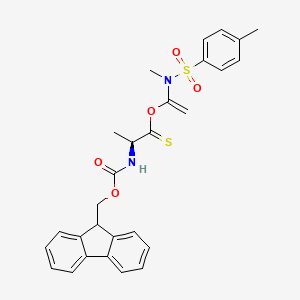
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
